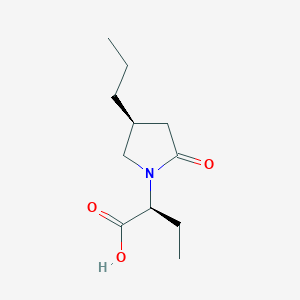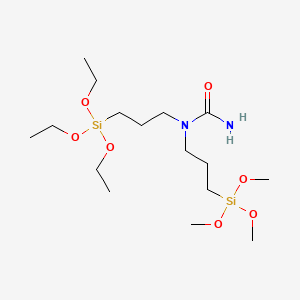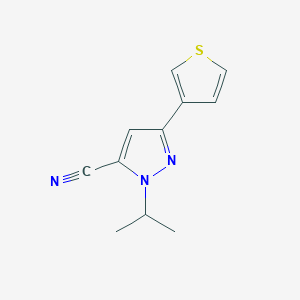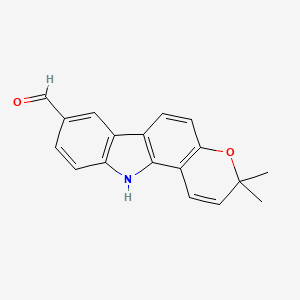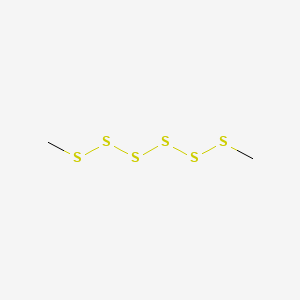
Dimethyl hexasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl hexasulfide is an organosulfur compound with the molecular formula C2H6S6. It belongs to the class of sulfenyl compounds, characterized by the presence of a sulfenyl group (RS). This compound can be found in certain natural sources, such as soft-necked garlic, making it a potential biomarker for the consumption of this food product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl hexasulfide can be synthesized through the reaction of dimethyl disulfide with sulfur. The reaction typically involves heating dimethyl disulfide with elemental sulfur under controlled conditions to form this compound. The reaction can be represented as follows:
2(CH3)2S2+2S→(CH3)2S6
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The use of solid catalysts, such as aluminum γ-oxide, can enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl hexasulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower oxidation state sulfur compounds.
Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Higher oxidation state sulfur compounds such as dimethyl sulfone.
Reduction: Lower oxidation state sulfur compounds such as dimethyl disulfide.
Substitution: Substituted sulfur compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl hexasulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mecanismo De Acción
The mechanism of action of dimethyl hexasulfide involves its interaction with various molecular targets and pathways. It can penetrate cellular membranes and interact with intracellular components, leading to various biochemical effects. The compound’s sulfur atoms can form bonds with other molecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl disulfide (C2H6S2)
- Dimethyl trisulfide (C2H6S3)
- Dimethyl tetrasulfide (C2H6S4)
Comparison
Dimethyl hexasulfide is unique due to its higher sulfur content compared to similar compounds. This higher sulfur content can result in different chemical reactivity and biological activities. For example, dimethyl trisulfide is known for its strong odor and is a key contributor to the flavor of certain foods, while this compound may have different sensory properties and applications .
Propiedades
Número CAS |
22015-54-9 |
|---|---|
Fórmula molecular |
C2H6S6 |
Peso molecular |
222.5 g/mol |
Nombre IUPAC |
(methylhexasulfanyl)methane |
InChI |
InChI=1S/C2H6S6/c1-3-5-7-8-6-4-2/h1-2H3 |
Clave InChI |
IFPVWYIKESOXEL-UHFFFAOYSA-N |
SMILES canónico |
CSSSSSSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
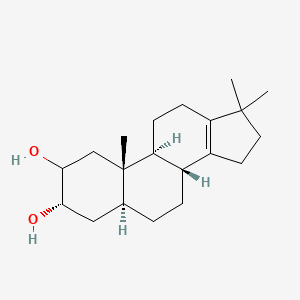
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)

